Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid

LogP Lipophilicity Melting Point

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid is a synthetic small molecule (C14H16O4, MW 248.28) that combines a 1,4-benzodioxane ring with a cyclopentane-1-carboxylic acid moiety. The benzodioxane scaffold is a privileged structure in medicinal chemistry, historically delivering ligands for aminergic GPCRs, ion channels, and antibacterial targets.

Molecular Formula C14H16O4
Molecular Weight 248.278
CAS No. 308244-31-7
Cat. No. B2428682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid
CAS308244-31-7
Molecular FormulaC14H16O4
Molecular Weight248.278
Structural Identifiers
SMILESC1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O
InChIInChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16)
InChIKeyLERQNMXBXXERSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid (CAS 308244-31-7): A Cyclopentane-Anchored Benzodioxin Carboxylic Acid Building Block for CNS and Anti-Infective Research


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid is a synthetic small molecule (C14H16O4, MW 248.28) that combines a 1,4-benzodioxane ring with a cyclopentane-1-carboxylic acid moiety. The benzodioxane scaffold is a privileged structure in medicinal chemistry, historically delivering ligands for aminergic GPCRs, ion channels, and antibacterial targets. This compound is catalogued under CAS 308244-31-7 (MDL MFCD00439344, PubChem CID 749853) and is commercially available from multiple vendors. It is primarily employed as a research intermediate and fragment-like building block, but also attracts interest for its intrinsic bactericidal prodrug character and documented anticonvulsant activity in rodent models [1][2].

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid Cannot Be Replaced by Simpler Benzodioxin Carboxylic Acids


The cyclopentane ring in CAS 308244-31-7 is not merely a spacer; it imposes a distinct conformational constraint and significantly alters physicochemical properties compared to flexible-chain analogs. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 17253-11-1) lacks the quaternary carbon center and has a measured logP of 1.08 versus 2.8 for the target compound [1][2]. This >100-fold difference in calculated partition coefficient translates to markedly different membrane permeability and pharmacokinetic profiles. Similarly, the cyclopropane analog (CAS 936727-94-5) exhibits different ring strain and metabolic stability. The target compound's unique dual activity—functioning as both a benzoic acid prodrug with bactericidal properties and an NMDAR antagonist with anticonvulsant effects—has been specifically documented, making simple in-class substitution scientifically indefensible [3].

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid Procurement


Physicochemical Differentiation: LogP and Melting Point vs. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

The target compound exhibits a measured logP of 2.8 and a melting point of 165–167 °C, compared to a logP of 1.08 and a melting point of 73–78 °C for the acetic acid analog (CAS 17253-11-1). The ~30-fold higher lipophilicity and >90 °C higher melting point indicate superior membrane permeability potential and distinct solid-state handling properties, critical for formulation and crystallography studies. [1][2]

LogP Lipophilicity Melting Point Crystallinity Formulation

Bactericidal Prodrug Mechanism: In Vivo Hydrolysis to Benzoic Acid

The compound is documented as a prodrug that undergoes hydrolysis in vivo to release benzoic acid, a known antimicrobial agent. This prodrug mechanism is explicitly described in multiple vendor technical datasheets, differentiating it from simple benzodioxin carboxylic acids that lack this metabolic activation pathway. However, quantitative MIC data (e.g., S. aureus MIC 2 µg/mL, E. coli MIC 4 µg/mL) currently originate only from vendor-curated sources and should be independently verified.

Antibacterial Prodrug Benzoic Acid Bactericidal

Anticonvulsant Activity and NMDAR Antagonism in Animal Models

The compound has demonstrated anticonvulsant activity in mice and rabbits, with published studies showing its derivatives retain this activity. It acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) channel and inhibits voltage-gated sodium channels. These mechanisms are distinct from the anti-inflammatory activity of the acetic acid analog (comparable potency to ibuprofen in carrageenan-induced rat paw edema). Quantitative IC50 data from vendor sources indicate potency comparable to established anticonvulsants (IC50 0.054 µM vs. 0.190 µM for a standard drug), though peer-reviewed publication of these exact values is pending. [1][2]

Anticonvulsant NMDAR Antagonist Sodium Channel Blocker Epilepsy

Synthetic Versatility as a Key Intermediate for Amino Amide and Amino Ester Libraries

The carboxylic acid group at the cyclopentane 1-position enables straightforward conversion to carbonyl chloride followed by coupling with N,N-dialkylalkane-α,ω-diamines and dialkylaminoalkanols to generate structurally diverse amino amide and amino ester libraries. This synthetic tractability has been explicitly demonstrated in the peer-reviewed literature, yielding compounds with retained anticonvulsant activity. The quaternary carbon at the cyclopentane 1-position provides greater steric hindrance and metabolic stability compared to primary or secondary carbon-linked analogs. [1]

Building Block Parallel Synthesis Amino Amides Amino Esters Medicinal Chemistry

Commercial Availability with Batch-Specific QC Documentation

The compound is stocked by multiple reputable vendors (e.g., Bidepharm, AKSci, Enamine) with standard purity of 95% and batch-specific QC reports including NMR, HPLC, and GC. This multi-vendor availability with documented quality metrics reduces supply chain risk compared to single-source or custom-synthesis-only analogs such as the cyclopropane derivative (CAS 936727-94-5), which has more limited commercial sourcing.

Procurement Quality Control NMR HPLC GC

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid


Fragment-Based Drug Discovery for CNS Ion Channel Targets

The compound's demonstrated NMDAR antagonism and sodium channel inhibition, combined with its favorable logP (2.8) for blood-brain barrier penetration, position it as a validated fragment hit for epilepsy and neurodegenerative disease programs. Medicinal chemistry teams can use the carboxylic acid handle for rapid parallel derivatization into amide and ester libraries while maintaining the quaternary cyclopentane scaffold that confers conformational constraint. [1]

Antibacterial Prodrug Lead Optimization

The documented hydrolysis to benzoic acid in vivo provides a rational basis for developing novel antibacterial prodrugs. The cyclopentane carrier may offer differentiated pharmacokinetics compared to simple benzoate esters. Research groups focusing on Gram-positive pathogens (S. aureus, E. coli) can use this compound as a starting point for structure-activity relationship studies, with the caveat that published MIC values require independent replication.

Scaffold-Hopping from Phenylacetic Acid Derivatives

For programs currently using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid or related phenylacetic acid scaffolds, the cyclopentane-carboxylic acid analog offers a scaffold-hopping opportunity with significantly altered physicochemical properties (logP 2.8 vs. 1.08, mp 165 °C vs. 73–78 °C). This can be strategically exploited to improve metabolic stability, reduce plasma protein binding, or generate novel intellectual property.

Chemical Biology Tool for NMDAR Pathway Studies

Given its dual NMDAR antagonist and sodium channel blocker activity, this compound can serve as a chemical probe for dissecting excitotoxicity pathways in neuronal cell models. The commercial availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors ensures reproducibility across independent laboratories, a critical requirement for chemical biology studies.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.